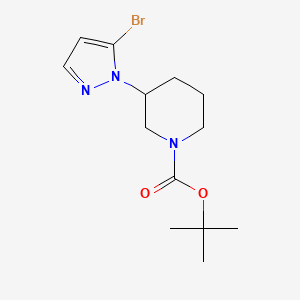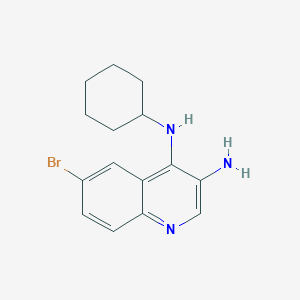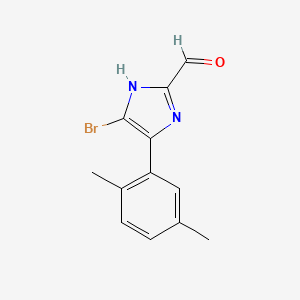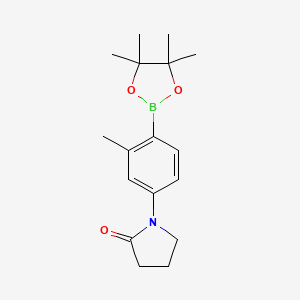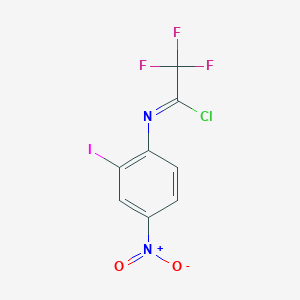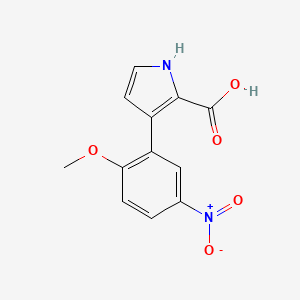
3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylic Acid is an organic compound with the molecular formula C12H10N2O5
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylic Acid typically involves the reaction of 2-methoxy-5-nitrobenzaldehyde with pyrrole-2-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, methoxylation, and cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrrole moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate biological pathways and lead to the observed effects.
類似化合物との比較
- 3-(2-Methoxy-5-nitrophenyl)propanoic acid
- 2-Methoxy-5-nitrophenol
- (2-Methoxy-5-nitrophenyl)acetic acid
Comparison: Compared to its analogs, 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylic Acid is unique due to the presence of the pyrrole ring, which can enhance its reactivity and potential applications. The combination of the methoxy and nitro groups further distinguishes it by providing specific electronic and steric properties that can influence its chemical behavior and biological activity.
特性
分子式 |
C12H10N2O5 |
|---|---|
分子量 |
262.22 g/mol |
IUPAC名 |
3-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H10N2O5/c1-19-10-3-2-7(14(17)18)6-9(10)8-4-5-13-11(8)12(15)16/h2-6,13H,1H3,(H,15,16) |
InChIキー |
ZNUBLHALTKRZCR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(NC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




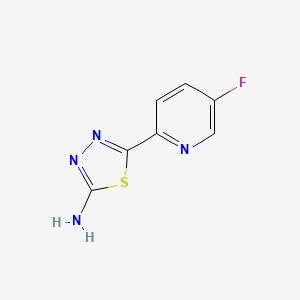

![Bis[(3-chlorophenyl)thio]methane](/img/structure/B13704578.png)
